3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid
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Description
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been recognized for its wide range of applications in medicinal chemistry . This compound is a structural analog of purine , and it has been gaining attention due to its diverse pharmacological activities .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrazine derivatives has been achieved through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A novel synthetic approach to imidazo[1,2-a]pyrazin–1,2,3-triazole derivatives, developed in this work, is based on the click chemistry approach .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrazine consists of a five-membered imidazole and six-membered pyrazine rings with a bridgehead nitrogen atom . The structure and properties of this compound can be influenced by the pattern and position of the substitution .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine exhibits reactivity and multifarious biological activity . The reactivity of this compound can be influenced by the pattern and position of the substitution . For instance, in one study, a compound with a benzyl carboxylate group was used in the Mizoroki–Heck reaction .Mechanism of Action
Future Directions
Imidazo[1,2-a]pyrazine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Future developments in this field may focus on the development of new synthetic methods and the exploration of its reactivity and biological activity . The scientific community may also focus on the development of more potent and broad-spectrum agents having less side effect .
properties
IUPAC Name |
3-(difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-7(10)5-1-12-6-2-11-4(8(14)15)3-13(5)6/h1-3,7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFDNAHUJSOSKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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